1-Fluoro-4-pentylbenzene

Overview

Description

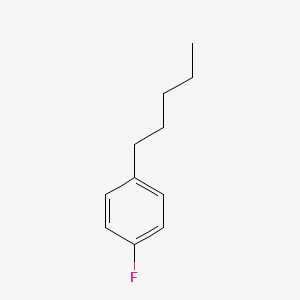

1-Fluoro-4-pentylbenzene is an organic compound with the molecular formula C11H15F It is a derivative of benzene, where a fluorine atom is substituted at the para position relative to a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-pentylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the fluorination of 4-pentylbenzene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a vapor-phase fluorination process. This method allows for the efficient and scalable production of fluorinated benzene derivatives, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-pentylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of the hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions may convert it to alkanes or other reduced forms.

Substitution Reactions: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives of this compound.

Oxidation: Products include 4-pentylbenzoic acid or 4-pentylbenzyl alcohol.

Reduction: Products include 4-pentylcyclohexane or other reduced forms of the compound.

Scientific Research Applications

1-Fluoro-4-pentylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used as a probe in biochemical studies to investigate the interactions of fluorinated aromatic compounds with biological molecules.

Medicine: Research into fluorinated benzene derivatives has potential implications for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-pentylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The fluorine atom, being electronegative, influences the electron density of the benzene ring, making it more reactive towards electrophiles. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

1-Fluoro-4-methylbenzene: Similar in structure but with a methyl group instead of a pentyl group.

1-Fluoro-4-ethylbenzene: Contains an ethyl group instead of a pentyl group.

1-Fluoro-4-propylbenzene: Contains a propyl group instead of a pentyl group.

Uniqueness: 1-Fluoro-4-pentylbenzene is unique due to the length of its alkyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. The presence of the fluorine atom also imparts distinct electronic effects, making it a valuable compound for various applications in research and industry.

Biological Activity

1-Fluoro-4-pentylbenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Fluorinated compounds are known to exhibit diverse biological effects, including antimicrobial, anticancer, and analgesic properties. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pentyl chain attached to a fluorinated benzene ring. The presence of the fluorine atom significantly influences the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that fluorinated aromatic compounds can possess significant antimicrobial properties. In a study conducted by Belestskaya et al. (2000), various fluorinated compounds were tested against bacterial strains, revealing that certain derivatives exhibited potent antibacterial activity. The exact mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

This compound has been studied for its potential anticancer effects. A notable study reported that fluorinated compounds can act as effective inhibitors of peptide deformylase, an enzyme critical for bacterial survival and proliferation. This inhibition can lead to reduced tumor growth in cancer models .

Analgesic and Anti-inflammatory Effects

Fluorinated compounds have also shown promise in analgesic and anti-inflammatory applications. The modulation of pain pathways through interaction with specific receptors may explain these effects. Further research is needed to elucidate the precise mechanisms involved.

The biological activity of this compound is largely attributed to the electron-withdrawing nature of the fluorine atom, which enhances the compound's reactivity. This reactivity allows it to interact with various molecular targets, including proteins and enzymes involved in critical biological processes. The pentyl group contributes hydrophobic interactions, facilitating the compound's binding affinity in biological systems.

Table: Summary of Biological Activities

Properties

IUPAC Name |

1-fluoro-4-pentylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAAALCIWZDBDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872850 | |

| Record name | p-Fluoropentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28593-14-8 | |

| Record name | 1-Fluoro-4-pentylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28593-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluoropentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.